molecular formula C8H17NO B13169741 4-[(Butan-2-yl)amino]butan-2-one

4-[(Butan-2-yl)amino]butan-2-one

Cat. No.: B13169741
M. Wt: 143.23 g/mol
InChI Key: ICGSUKDJSIFPMO-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]butan-2-one is an organic compound with the molecular formula C8H17NO It is a chiral amine, which means it has a specific three-dimensional arrangement that makes it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(Butan-2-yl)amino]butan-2-one involves the reductive amination of butan-2-one with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butan-2-one and butanoic acid, while reduction can produce butan-2-amine and butan-2-ol .

Scientific Research Applications

4-[(Butan-2-yl)amino]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-amine: A simpler amine with similar structural features.

    Butan-2-one: A ketone that shares the butan-2-one backbone.

    Butan-2-ol: An alcohol derived from the reduction of butan-2-one.

Uniqueness

4-[(Butan-2-yl)amino]butan-2-one is unique due to its chiral nature and the presence of both amine and ketone functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(butan-2-ylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-4-7(2)9-6-5-8(3)10/h7,9H,4-6H2,1-3H3

InChI Key

ICGSUKDJSIFPMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC(=O)C

Origin of Product

United States

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